Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 1-benzyl-1,2,4-triazole-3,5-diamine with 1,3-diketones or other suitable precursors under specific reaction conditions . The reaction is often catalyzed by acids or bases and may require heating or microwave irradiation to proceed efficiently .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields while minimizing energy consumption .
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to alterations in cellular processes, such as cell cycle progression or apoptosis induction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
Benzyl 7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse modifications, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C29H28N4O4 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
benzyl 7-(3-ethoxy-4-phenylmethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H28N4O4/c1-3-35-25-16-23(14-15-24(25)36-17-21-10-6-4-7-11-21)27-26(20(2)32-29-30-19-31-33(27)29)28(34)37-18-22-12-8-5-9-13-22/h4-16,19,27H,3,17-18H2,1-2H3,(H,30,31,32) |
InChI Key |
JAVXIKSTTDCKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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